molecular formula C30H28N4O6 B11625690 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11625690
M. Wt: 540.6 g/mol
InChI Key: CVJRJBYASCXMAM-UHFFFAOYSA-N
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Description

3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C30H28N4O6

Molecular Weight

540.6 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H28N4O6/c1-5-15-39-29(35)25-19(3)31-20(4)26(30(36)40-16-6-2)27(25)24-18-33(22-12-8-7-9-13-22)32-28(24)21-11-10-14-23(17-21)34(37)38/h5-14,17-18,27,31H,1-2,15-16H2,3-4H3

InChI Key

CVJRJBYASCXMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrazolyl and dihydropyridine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives and pyrazole-containing molecules. Compared to these compounds, 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

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